4-(2-Fluorophenyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNHJLFUTBDIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized by the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. This condensation under acidic or basic conditions leads to cyclization forming the pyrazole ring system.
- For example, substituted phenylhydrazines react with ethyl acetoacetate in ethanol at elevated temperatures (70–80°C) to yield substituted pyrazoles.
- This step is often followed by treatment with reagents such as Vilsmeier–Haack reagent (a combination of DMF and POCl₃) to introduce further functionalization at specific positions on the pyrazole ring.
Introduction of the 2-Fluorophenyl Group
The 2-fluorophenyl substituent is commonly introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This involves:
- A boronic acid derivative of the 2-fluorophenyl group reacting with a halogenated pyrazole intermediate.
- The reaction is catalyzed by palladium complexes under mild conditions, allowing for selective formation of the C-C bond between the pyrazole and the fluorophenyl ring.
Detailed Synthetic Procedure (Example)
A representative synthetic route based on literature includes:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Fluorophenylhydrazine + ethyl acetoacetate in ethanol, 70–80°C, 5 h | Formation of pyrazole ring via condensation |
| 2 | DMF and POCl₃ at 90°C, 1 h | Vilsmeier–Haack formylation for further substitution |
| 3 | Oxidation with KMnO₄ solution at 70–80°C | Conversion to carboxylic acid or related derivatives |
| 4 | Coupling with 2-fluorophenyl boronic acid, Pd catalyst | Suzuki-Miyaura coupling to introduce 2-fluorophenyl group |
| 5 | Treatment with HCl to form hydrochloride salt | Purification and stabilization of final compound |
Research Findings and Analytical Data
The synthetic compounds are characterized by:
- NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the structure and substitution pattern.
- Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.
- Elemental Analysis: Ensures the compound's composition matches theoretical values.
- Melting Point Determination: Provides physical property data for purity assessment.
Example Characterization Data for a Related Pyrazole Derivative
| Parameter | Data |
|---|---|
| ^1H-NMR (600 MHz, CDCl₃) | δ 8.65 (s, 1H), 8.17 (d, J=8.0 Hz, 2H), 7.67 (t, J=7.4 Hz, 1H), 7.58 (t, J=7.7 Hz, 2H), 7.44 (dd, J=8.6, 4.7 Hz, 3H), 7.21 (t, J=8.3 Hz, 2H), 2.47 (s, 3H) |
| ^13C-NMR (151 MHz, DMSO) | δ 163.17, 150.21, 140.81, 138.04, 133.63, 131.93, 130.07, 129.02, 128.43, 128.31, 127.34, 116.83, 13.72 |
| MS (ESI) | m/z 376.8 [M+H]^+ |
| Melting Point | 156–158 °C |
Summary Table of Key Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole formation | 2-Fluorophenylhydrazine + ethyl acetoacetate | Ethanol, 70–80°C, 5 h | High (typically >70%) | Efficient ring closure |
| Vilsmeier–Haack formylation | Pyrazole intermediate + DMF/POCl₃ | 90°C, 1 h | Moderate to high | Introduces formyl group |
| Oxidation | Intermediate + KMnO₄ | 70–80°C | Moderate | Converts to acid derivatives |
| Suzuki coupling | Halogenated pyrazole + 2-fluorophenyl boronic acid | Pd catalyst, base, mild temp | High (70–90%) | Key step for fluorophenyl attachment |
| Salt formation | Free base + HCl | Room temperature | Quantitative | Improves stability |
Additional Notes on Optimization and Applications
- The choice of solvents, temperature, and catalysts can significantly affect the yield and purity.
- The use of palladium catalysts in Suzuki coupling is well-established for introducing aryl groups with high selectivity.
- The hydrochloride salt form enhances compound stability for storage and handling.
- Pyrazole derivatives, including 4-(2-Fluorophenyl)-3-methyl-1H-pyrazole, are important scaffolds in agrochemical and pharmaceutical research due to their versatile biological activity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation, nitration, and sulfonation reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
4-(2-Fluorophenyl)-3-methyl-1H-pyrazole is primarily investigated as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structural characteristics allow it to interact with biological targets effectively, leading to therapeutic effects. Research has shown that derivatives of pyrazole compounds exhibit a wide range of pharmacological activities, including anti-inflammatory and analgesic effects comparable to established drugs such as diclofenac sodium and celecoxib .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. These compounds have been screened for their ability to inhibit specific kinases associated with tumor growth. For instance, certain derivatives have shown promising results against glioblastoma cell lines by inhibiting the AKT signaling pathway, which is crucial for cancer cell proliferation .
Agricultural Chemistry
Agrochemical Formulations
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its properties allow it to act as a pesticide or herbicide, enhancing crop protection and improving agricultural productivity. The compound's effectiveness in this domain stems from its ability to target specific biological pathways in pests while minimizing impact on non-target organisms .
Biochemical Research
Mechanistic Studies
Researchers employ this compound to study its effects on various biological pathways. It aids in understanding disease mechanisms and identifying potential therapeutic targets. The compound's unique structure allows for interactions with critical proteins involved in disease processes, making it a valuable tool in biochemical research .
Material Science
Advanced Material Development
The compound is also explored for its properties in creating advanced materials such as polymers or coatings. Its stability and lipophilicity enhance the durability and resistance of materials to environmental factors, making it suitable for various industrial applications .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory and analgesic drugs | Effective against inflammation; potential anticancer activity |
| Agricultural Chemistry | Pesticides and herbicides | Enhances crop protection; improves productivity |
| Biochemical Research | Study of biological pathways | Aids in understanding disease mechanisms |
| Material Science | Advanced materials (polymers, coatings) | Improves durability; resistance to environmental factors |
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Substitution
- 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (C₁₀H₉FN₂) This positional isomer substitutes fluorine at the para position of the phenyl ring. Its molecular weight (176.19 g/mol) matches the target compound, but electronic effects differ due to fluorine placement .
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- This compound features dual 4-fluorophenyl groups and a trifluoropropenyl chain. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the methyl group in the target compound. Its complex structure may enhance selectivity in photoredox catalysis or radical-based reactions .
Substitution on the Pyrazole Core
1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole (C₁₁H₁₁ClN₂)
4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol
- Replacing the pyrazole core with a triazole and adding an isopropyl group introduces hydrogen-bonding capabilities via the thiol group. This modification is linked to antimicrobial and antioxidant activities, suggesting that pyrazole derivatives with similar substituents could share these properties .
Complex Hybrid Structures
- 3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (C₂₃H₁₇Cl₂FN₂O) This compound incorporates a dichlorophenylmethoxy group and a 4-fluorobenzyl chain.
Diaryl(trifluoromethyl)pyrazole Derivatives (e.g., 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole)
Data Table: Key Structural and Functional Comparisons
Key Findings and Implications
Chlorine or trifluoromethyl groups enhance metabolic stability but may reduce solubility .
Core Heterocycle Modifications :
- Triazole derivatives (e.g., ) exhibit distinct hydrogen-bonding interactions, broadening biological activity .
- Pyrazole hybrids with thiazole or benzothiazole rings () show enhanced pesticidal and anti-inflammatory properties .
Biological Activity :
- Fluorophenyl-pyrazole derivatives are frequently explored in BRAF/HDAC dual inhibitors (–3) and receptor-binding studies (), highlighting their versatility in drug discovery .
Biological Activity
4-(2-Fluorophenyl)-3-methyl-1H-pyrazole is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiproliferative, antimicrobial, and antioxidant properties, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9FN2
- Molecular Weight : 180.19 g/mol
- IUPAC Name : this compound
Antiproliferative Activity
Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A notable study evaluated a series of pyrazole derivatives for their activity against prostate cancer cell lines (LNCaP and PC-3). Among these, certain derivatives showed potent activity with IC50 values as low as 18 μM, indicating their potential as anticancer agents .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | PSA Downregulation (%) |
|---|---|---|---|
| This compound | LNCaP | 18 | 46 |
| Lead Compound T3 | LNCaP | - | - |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. A recent evaluation of a substituted pyrazole derivative demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that indicate its effectiveness in inhibiting bacterial growth .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
Antioxidant Activity
In addition to its antiproliferative and antimicrobial effects, the antioxidant activity of pyrazole derivatives has been highlighted in several studies. One compound exhibited remarkable radical scavenging capabilities at a concentration of 15 μM, showcasing its potential as an antioxidant agent .
Case Study 1: Prostate Cancer Cell Lines
In a study focusing on prostate cancer treatment, researchers synthesized several pyrazole derivatives and tested their efficacy against LNCaP cells. The findings indicated that compounds with fluorine substitutions significantly enhanced antiproliferative activity compared to non-fluorinated analogs, emphasizing the importance of structural modifications in drug design .
Case Study 2: Antibacterial Efficacy
Another study involved the synthesis and evaluation of a pyrazole derivative for its antibacterial properties. The compound showed selective inhibition against Helicobacter pylori while exhibiting limited activity against other bacterial strains, suggesting its potential for targeted therapeutic applications .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-(2-fluorophenyl)-3-methyl-1H-pyrazole to achieve high purity and yield?
Methodological Answer: The synthesis requires precise control of reaction parameters:
- Temperature: Elevated temperatures (e.g., 50°C) are often used to accelerate cyclization but must avoid decomposition .
- Solvent choice: Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while aqueous/organic biphasic systems improve regioselectivity .
- Purification: Column chromatography with silica gel or recrystallization (ethanol/water mixtures) is critical for isolating the product .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress, and NMR confirms structural integrity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: - and -NMR identify substituent positions (e.g., fluorophenyl vs. methyl groups) and confirm regiochemistry .
- X-ray crystallography: Resolves dihedral angles between aromatic rings and hydrogen-bonding interactions in solid-state structures .
- Mass spectrometry: Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
Advanced Research Questions
Q. How do substituent variations at the 3-methyl and 2-fluorophenyl positions influence the electronic and steric properties of the pyrazole core?
Methodological Answer:
- Electronic effects: The electron-withdrawing fluorine atom on the phenyl ring increases electrophilicity at the pyrazole N1 position, altering reactivity in cross-coupling reactions . The methyl group at C3 enhances steric bulk, potentially reducing π-π stacking in crystal lattices .
- Lipophilicity: LogP calculations (via HPLC or computational tools) show that fluorophenyl groups increase hydrophobicity, impacting membrane permeability in biological assays .
Q. What computational approaches can predict the binding affinity of this compound derivatives to biological targets like cyclooxygenase-2 (COX-2)?
Methodological Answer:
- Molecular docking: Software like AutoDock Vina models interactions between the fluorophenyl moiety and hydrophobic pockets in COX-2’s active site .
- QSAR models: Correlate substituent electronic parameters (Hammett σ values) with anti-inflammatory activity, guiding structural modifications .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
Q. How can contradictory biological activity data for structurally similar pyrazole derivatives be resolved?
Methodological Answer:
- Dose-response studies: Establish EC/IC values under standardized conditions to compare potency .
- Off-target profiling: Use kinase/GPCR screening panels to identify non-specific interactions .
- Crystallographic analysis: Resolve binding modes (e.g., fluorophenyl orientation in COX-2) to explain activity differences .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Pyrazole Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |
|---|---|---|---|
| Temperature | 50–80°C | Accelerates cyclization | |
| Solvent | THF/HO (1:1) | Enhances regioselectivity | |
| Catalyst | CuSO/ascorbate | Facilitates click chemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
